4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene
Description
Properties
IUPAC Name |
4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPLSGMANYUGH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene typically involves the nitration of 4-chloro-1-ethoxybenzene followed by a subsequent reaction with an appropriate nitroethenylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-1-ethoxy-2-[(E)-2-aminoethenyl]benzene.
Scientific Research Applications
4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to create more complex molecules.
Biology: It serves as a probe in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-ethoxy-2-nitrobenzene
- 4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene
- 4-bromo-1-ethoxy-2-[(E)-2-nitroethenyl]benzene
Uniqueness
4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is unique due to the combination of its chloro, ethoxy, and nitroethenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.
Biological Activity
4-Chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, also known as Phenacetin Impurity 13, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8ClNO3
- Molecular Weight : 201.61 g/mol
- CAS Number : 102236-24-8
Structure
The structure of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene features a chloro group, an ethoxy group, and a nitroethenyl substituent on a benzene ring. This configuration may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of nitrobenzene are known for their effectiveness against various pathogens. A study highlighted the potential of nitro-substituted aromatic compounds in inhibiting bacterial growth, suggesting that 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene could possess similar properties .
Cytotoxicity
Cytotoxic effects have been observed in related compounds. A study involving structurally analogous nitrobenzene derivatives demonstrated significant cytotoxicity against cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to apoptosis . It is plausible that 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene may exhibit comparable cytotoxic effects.
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
The biological activity of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cell death.
- Inhibition of Enzymatic Activity : Nitro groups can interfere with enzyme function, potentially disrupting metabolic pathways in microorganisms or cancer cells.
Comparative Analysis
| Property/Activity | 4-Chloro-1-Ethoxy-2-Nitroethenylbenzene | Related Nitro Compounds |
|---|---|---|
| Antimicrobial Activity | Potentially active | Confirmed in studies |
| Cytotoxicity | Likely based on structure | Significant in studies |
| Mechanism of Action | ROS generation, enzyme inhibition | Similar mechanisms |
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
